molecular formula C8H9N3O2 B11570219 (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide

Katalognummer: B11570219
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: BJACAAKUZOAJSE-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is a chemical compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include:

    Reagents: Hydroxylamine hydrochloride, base (e.g., sodium carbonate or pyridine)

    Solvents: Water, ethanol, or other polar solvents

    Temperature: Room temperature to moderate heating (20-80°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for oximes, including this compound, may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. These methods often use automated systems to control temperature, pH, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to nitrile oxides

    Reduction: Formation of amines

    Substitution: Reaction with electrophiles to form substituted oximes

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation

    Substitution: Use of electrophiles like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted oximes

Wissenschaftliche Forschungsanwendungen

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide has various applications in scientific research, including:

    Chemistry: Used as intermediates in organic synthesis

    Biology: Potential use in enzyme inhibition studies

    Medicine: Investigated for potential therapeutic properties

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Eigenschaften

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

(2E)-2-hydroxyimino-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C8H9N3O2/c12-8(6-11-13)10-5-7-1-3-9-4-2-7/h1-4,6,13H,5H2,(H,10,12)/b11-6+

InChI-Schlüssel

BJACAAKUZOAJSE-IZZDOVSWSA-N

Isomerische SMILES

C1=CN=CC=C1CNC(=O)/C=N/O

Kanonische SMILES

C1=CN=CC=C1CNC(=O)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.